Isobutyraldehyde
Overview
Description
Synthesis Analysis
Isobutyraldehyde synthesis has evolved significantly over time, with various methods developed for its efficient production. The research by (Huaijun, 2012) and (Gang, 2013) highlights progress in synthesizing isobutyraldehyde from alcohols, particularly methanol and ethanol, and the development of effective catalysts for this process.
Molecular Structure Analysis
The molecular structure of isobutyraldehyde plays a crucial role in its chemical behavior and applications. Although specific studies focusing solely on its molecular structure are limited, related research on its synthesis and reactions provides indirect insights into its structural characteristics.
Chemical Reactions and Properties
Isobutyraldehyde participates in various chemical reactions, underscoring its versatility as a chemical intermediate. Studies by (Liu et al., 2013) and (Ma et al., 2011) demonstrate its role in catalytic and enantioselective reactions, indicating its potential in synthetic organic chemistry.
Physical Properties Analysis
Isobutyraldehyde's physical properties, such as vapor pressure and solubility, significantly affect its handling and application in various processes. The study by (Atsumi et al., 2009) discusses its high vapor pressure, which facilitates in situ product recovery and reduces toxicity, enhancing its industrial viability.
Chemical Properties Analysis
The chemical properties of isobutyraldehyde, particularly its reactivity and interaction with other chemicals, are critical for its effective use. Research by (Dyachenko and Chernega, 2005) provides insights into its reactions with CH acids and the resulting products, demonstrating its chemical versatility.
Scientific Research Applications
Enantioselective Organocatalyzed Michael Addition
- Scientific Field : Organic Chemistry
- Application Summary : Isobutyraldehyde is used in the enantioselective organocatalyzed Michael addition to maleimides . This reaction is an eco-friendly method using water as the solvent .
- Methods of Application : Thiourea was introduced into (R,R)-1,2-diphenylethylenediamine as an organocatalyst to promote the reaction between isobutyraldehydes and maleimides . The Michael addition of isobutyraldehyde to N-phenylmaleimide was studied .
- Results or Outcomes : As a result of the reaction between isobutyraldehyde and maleimide, ≥97% yield and 99% enantioselectivity were obtained at a low catalyst loading of 0.01 mol% . This discovery enabled the use of low catalyst loading in the organic reactions of chiral substances for pharmaceutical applications .
Precursor to Isobutanol
- Scientific Field : Biochemistry
- Application Summary : In the context of butanol fuel, isobutyraldehyde is of interest as a precursor to isobutanol . It is produced industrially by the hydroformylation of propene .
- Methods of Application : α-Ketoisovalerate, derived from oxidative deamination of valine, is prone to decarboxylation to give isobutyraldehyde, which is susceptible to reduction to the alcohol .
- Results or Outcomes : Several million tons of isobutyraldehyde are produced annually . It is also produced using engineered bacteria .
Asymmetric Michael Addition
- Scientific Field : Organic Chemistry
- Application Summary : Isobutyraldehyde is used in the asymmetric Michael addition reaction between enolizable aldehydes and N-arylmaleimides or nitroolefins .
- Methods of Application : The best results were achieved with dipeptide 2 as a catalyst in the presence of aq. NaOH .
- Results or Outcomes : This method provides a new way to synthesize organic compounds for various purposes .
Cannizaro Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Isobutyraldehyde undergoes the Cannizaro reaction even though it has alpha hydrogen .
- Methods of Application : The Cannizaro reaction is a redox reaction in which two molecules of an aldehyde are reacted to produce a primary alcohol and a carboxylic acid .
- Results or Outcomes : This reaction provides a method for the synthesis of carboxylic acids and alcohols from aldehydes .
Synthesis of Vitamin B5
- Scientific Field : Biochemistry
- Application Summary : Isobutyraldehyde is used in the synthesis of Vitamin B5 .
- Methods of Application : Condensation with formaldehyde gives hydroxypivaldehyde . The latter is a precursor to vitamin B5 .
- Results or Outcomes : This reaction provides a method for the synthesis of Vitamin B5 from Isobutyraldehyde .
Production of Isobutanol
- Scientific Field : Bioengineering
- Application Summary : Isobutyraldehyde is used as a precursor to isobutanol in bioengineering .
- Methods of Application : α-Ketoisovalerate, derived from oxidative deamination of valine, is prone to decarboxylation to give isobutyraldehyde, which is susceptible to reduction to the alcohol .
- Results or Outcomes : Isobutanol is produced using engineered bacteria .
Safety And Hazards
Isobutyraldehyde is highly flammable . It is harmful if swallowed and causes serious eye irritation . It is suspected of causing genetic defects . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, use only non-sparking tools, use spark-proof tools and explosion-proof equipment .
Future Directions
properties
IUPAC Name |
2-methylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMRNSIRUDHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
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Record name | ISOBUTYRALDEHYDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27400-41-5 | |
Record name | Propanal, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27400-41-5 | |
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DSSTOX Substance ID |
DTXSID9021635 | |
Record name | 2-Methylpropanal | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | Propanal, 2-methyl- | |
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Record name | Isobutyraldehyde | |
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Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ISOBUTYRALDEHYDE | |
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Record name | Isobutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | ISOBUTYRALDEHYDE | |
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Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
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Record name | ISOBUTYRALDEHYDE | |
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Flash Point |
-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c. | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | Isobutyraldehyde | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
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Record name | Isobutyraldehyde | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788 | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | ISOBUTYRALDEHYDE | |
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Record name | Isobutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5 | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | ISOBUTYRALDEHYDE | |
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Vapor Pressure |
170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3 | |
Record name | ISOBUTYL ALDEHYDE | |
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Record name | Isobutyraldehyde | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Product Name |
Isobutyraldehyde | |
Color/Form |
Transparent, colorless liquid | |
CAS RN |
78-84-2 | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYRALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42E28168L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-85 °F (NTP, 1992), -65.9 °C, -65 °C | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Citations
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